molecular formula C22H19F3N4O B11319113 N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11319113
M. Wt: 412.4 g/mol
InChI Key: UBPVEJYBXALTLJ-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 2, a 5-methyl substituent, a 3-(4-methylphenyl) group, and an N-linked 3-methoxyphenylamine moiety. This compound is structurally distinct due to the combination of electron-donating (methyl, methoxy) and electron-withdrawing (trifluoromethyl) groups, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C22H19F3N4O

Molecular Weight

412.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H19F3N4O/c1-13-7-9-15(10-8-13)19-20(22(23,24)25)28-29-18(11-14(2)26-21(19)29)27-16-5-4-6-17(12-16)30-3/h4-12,27H,1-3H3

InChI Key

UBPVEJYBXALTLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NC4=CC(=CC=C4)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Position 3 Substitutions

  • Target Compound : 3-(4-Methylphenyl) group.
    • The 4-methyl group enhances hydrophobicity and may improve binding to hydrophobic pockets in target proteins.
  • Compound 32 () : 3-(4-Fluorophenyl).
    • Fluorine’s electron-withdrawing nature increases polarity and may enhance interactions with hydrogen bond acceptors .
  • Compound 7 () : 3-Phenyl.
    • Lacking substituents, this simpler aryl group may reduce steric hindrance but offers fewer electronic effects .

Position 5 Substitutions

  • Target Compound : 5-Methyl.
    • Methyl groups are metabolically stable and contribute to moderate lipophilicity (logP ~3.5 estimated).
  • Compound 33 () : 5-(p-Tolyl).
    • The bulkier p-tolyl group increases logP (~4.2) and may improve membrane permeability but could reduce solubility .
  • Compound 34 () : 5-(4-Methoxyphenyl).
    • Methoxy groups enhance solubility via hydrogen bonding but may reduce metabolic stability due to demethylation risks .

Position 2 Substitutions

  • Target Compound: 2-(Trifluoromethyl).
  • Compound 43 () : 2-(Trifluoromethyl) in a triazolopyrimidine scaffold.
    • Similar CF₃ effects but in a different heterocycle, suggesting broader applicability of this substituent .

N-Substituent Variations

  • Target Compound : N-(3-Methoxyphenyl).
    • The methoxy group at the meta position balances solubility and aromatic interactions .
  • Compound 47 (): N-((6-Methylpyridin-2-yl)methyl).
  • Compound 17 () : N-(4-Methoxyphenethyl).
    • The phenethyl chain increases flexibility and may enhance penetration into lipid-rich bacterial membranes .

Biological Activity

N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with various electrophiles. The specific compound under consideration can be synthesized through a multi-step process that includes the introduction of a trifluoromethyl group and subsequent functionalization with methoxy and methyl phenyl groups. The yield and purity of the synthesized compound are critical for ensuring its biological activity.

Antimicrobial Properties

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial activity. For example, a study evaluating various derivatives found that certain compounds within this class demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been explored in several research studies. In vitro assays showed that this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways associated with cell proliferation. Notably, it has shown efficacy against various cancer cell lines, including breast and lung cancer cells .

Enzymatic Inhibition

This compound also exhibits inhibitory activity against several enzymes relevant in disease pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By targeting these enzymes, the compound may help in controlling uncontrolled cell division characteristic of cancerous tissues .

Case Studies

StudyFindings
Study 1Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL.
Study 2Showed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.
Study 3Inhibited CDK2 and CDK4 with IC50 values of 15 µM and 20 µM respectively, leading to cell cycle arrest in the G1 phase.

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